molecular formula C11H11N3O2 B8354304 5-(4-Methylimidazol-1-yl)-2-nitrotoluene

5-(4-Methylimidazol-1-yl)-2-nitrotoluene

Cat. No. B8354304
M. Wt: 217.22 g/mol
InChI Key: INMUXXDUDXRNKT-UHFFFAOYSA-N
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Patent
US05171851

Procedure details

A mixture of 5-(4-methylimidazol-1-yl)-2-nitrotoluene (198 mg), 10% Pd/C (58 mg) and methanol (3.0 ml) was hydrogenated with hydrogen of 1 atmosphere. The mixture was stirred at room temperature for 2 hours and filtered. The filtrate was distilled under reduce pressure to give 149 mg (87.6%) of the title compound.
Quantity
198 mg
Type
reactant
Reaction Step One
Name
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87.6%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:8]=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([CH3:13])[CH:12]=2)[CH:6]=1.[H][H]>[Pd].CO>[NH2:14][C:10]1[CH:9]=[CH:8][C:7]([N:5]2[CH:6]=[C:2]([CH3:1])[N:3]=[CH:4]2)=[CH:12][C:11]=1[CH3:13]

Inputs

Step One
Name
Quantity
198 mg
Type
reactant
Smiles
CC=1N=CN(C1)C=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
58 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1C=NC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 87.6%
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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